molecular formula C17H24N4O4 B15020583 (3E)-N-(2-methoxy-5-methylphenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide

(3E)-N-(2-methoxy-5-methylphenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide

Cat. No.: B15020583
M. Wt: 348.4 g/mol
InChI Key: FHNWXMSFJNAITL-UDWIEESQSA-N
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Description

(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-({[(PROPAN-2-YL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a carbamoylformamido group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-({[(PROPAN-2-YL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 2-methoxy-5-methylphenyl isocyanate, which is then reacted with other reagents under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. Techniques such as flow chemistry and microwave-assisted synthesis are often employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-({[(PROPAN-2-YL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-({[(PROPAN-2-YL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-({[(PROPAN-2-YL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-({[(PROPAN-2-YL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H24N4O4

Molecular Weight

348.4 g/mol

IUPAC Name

N'-[(E)-[4-(2-methoxy-5-methylanilino)-4-oxobutan-2-ylidene]amino]-N-propan-2-yloxamide

InChI

InChI=1S/C17H24N4O4/c1-10(2)18-16(23)17(24)21-20-12(4)9-15(22)19-13-8-11(3)6-7-14(13)25-5/h6-8,10H,9H2,1-5H3,(H,18,23)(H,19,22)(H,21,24)/b20-12+

InChI Key

FHNWXMSFJNAITL-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)C(=O)NC(C)C)/C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)C(=O)NC(C)C)C

Origin of Product

United States

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